N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide
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Overview
Description
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridinyl group, and a triazole ring, making it a valuable molecule in various fields such as medicinal chemistry, drug discovery, and agricultural sciences.
Preparation Methods
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide involves multiple steps, typically starting with the preparation of the triazole ring. The synthetic route often includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a substitution reaction, often using pyridine derivatives.
Incorporation of the Cyclopropyl Group: The cyclopropyl group is added via a cyclopropanation reaction, which may involve reagents such as diazomethane.
Final Assembly: The final step involves the coupling of the triazole intermediate with 2-phenoxypropanamide under suitable conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is extensively used in scientific research due to its potent properties. Its applications include:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound in drug discovery programs targeting various diseases.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide can be compared with other similar compounds, such as:
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-1,2,4-triazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide: This compound shares a similar triazole and pyridinyl structure but differs in the phenoxy group substitution.
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-1,2,4-triazol-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide: Another related compound with a different substitution pattern on the phenoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which may offer advantages in certain applications over its analogs.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15(29-18-7-3-2-4-8-18)20(27)23-12-13-25-21(28)26(17-9-10-17)19(24-25)16-6-5-11-22-14-16/h2-8,11,14-15,17H,9-10,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCYMPPODMSKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)N(C(=N1)C2=CN=CC=C2)C3CC3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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